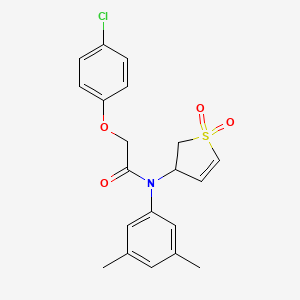

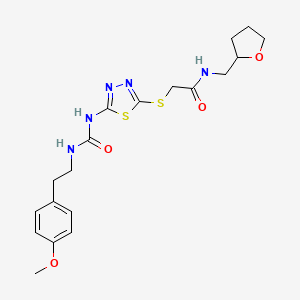

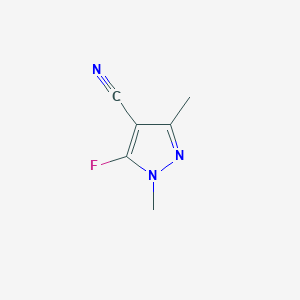

![molecular formula C13H10N4O4S2 B3019753 5-oxo-N-(4-sulfamoylphenyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 851944-15-5](/img/structure/B3019753.png)

5-oxo-N-(4-sulfamoylphenyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 5-oxo-N-(4-sulfamoylphenyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a derivative of the thiadiazolo[3,2-a]pyrimidine class. While the provided papers do not directly discuss this specific compound, they do provide insight into similar compounds within the same chemical family. These compounds are of interest due to their potential medicinal properties, including antibacterial and antimicrobial applications, as well as their use in allergy medications.

Synthesis Analysis

The synthesis of related compounds involves the reaction of 2-R 5-oxo 5-H 6-ethylcarboxylate 7-phenyl-[1,3,4]thiadiazolo-[3,2-a]pyrimidine with different amines, such as morpholin and N,N-diethylamin. The process results in the formation of carbomorpholin and diethylcarboxamide derivatives, respectively. These reactions are likely to be relevant to the synthesis of this compound, although the specific details would differ due to the unique substituents on the molecule .

Molecular Structure Analysis

The molecular structures of the synthesized compounds are confirmed using spectroscopic methods such as NMR, 13C, and IR spectroscopy. These techniques allow for the elucidation of the chemical structure, including the positioning of substituents and the confirmation of the desired product. The same methods would be applicable for analyzing the structure of this compound .

Chemical Reactions Analysis

The papers provided do not detail specific chemical reactions beyond the synthesis of the thiadiazolo[3,2-a]pyrimidine derivatives. However, the reactions involved in the synthesis are indicative of the reactivity of the thiadiazolo[3,2-a]pyrimidine core, which can be functionalized with various groups to yield compounds with different properties. The reactivity of the core structure would be an important consideration in the chemical reactions analysis of this compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds are not explicitly discussed in the provided papers. However, the properties such as solubility, melting point, and stability can be inferred based on the functional groups present in the molecule. The presence of a sulfamoyl group, for example, could affect the solubility and potential for hydrogen bonding. The physical and chemical properties are crucial for understanding the pharmacokinetics and pharmacodynamics of the compound .

Aplicaciones Científicas De Investigación

Synthesis and Derivative Formation

Synthesis of New Functionalized Derivatives : The compound has been involved in the synthesis of new functionalized derivatives, including primary and secondary amide derivatives, through reactions with amines. This synthesis demonstrates the compound's versatility in forming structurally diverse molecules (Peterlin-Mašič et al., 2000).

Antimicrobial Activity : Some derivatives of the compound have been synthesized and tested for antimicrobial activity, indicating their potential use in developing new antimicrobial agents (Gein et al., 2015).

Anti-inflammatory Applications : Derivatives of this compound have been synthesized and evaluated for anti-inflammatory activity, showing promise in this area (Doria et al., 1986).

Structural Modifications and Aggregation Insights : Research on structural modifications leading to changes in supramolecular aggregation of thiazolo[3, 2-a]pyrimidines has provided insights into their conformational features, which could influence their pharmacological properties (Nagarajaiah & Begum, 2014).

Synthesis and Pharmacological Evaluation for Anti-inflammatory and Antinociceptive Activity : A new series of thiazolo[3,2-a]pyrimidine derivatives, potentially including the chemical , was synthesized and assessed for anti-inflammatory and antinociceptive activities, demonstrating the compound's relevance in pharmacological research (Alam et al., 2010).

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as pyrimidine derivatives, have been known to exhibit anticancer activity .

Mode of Action

It’s worth noting that pyrimidine derivatives, due to their resemblance in structure with the nucleotide base pair of dna and rna, are recognized as valuable compounds in the treatment of cancer .

Biochemical Pathways

It’s known that pyrimidine derivatives can impact various biological procedures, including cancer pathogenesis .

Pharmacokinetics

The 1,3,4-thiadiazole moiety combined with bioisosteres benzenesulfonamide has been noted for their pharmacological profile and pharmacokinetic features .

Result of Action

It’s worth noting that compounds with similar structures have shown potential in creating an antiviral activity of a new scaffold .

Action Environment

The compound was synthesized in an efficient, eco-friendly, simple, and green method, suggesting that the synthesis environment could potentially influence the compound’s properties .

Direcciones Futuras

Pyrimidines have a wide range of pharmacological effects and are considered a privileged scaffold in the development of more potent and efficacious drugs . The future directions in the research of pyrimidine derivatives could include the development of novel pyrimidine analogs possessing enhanced activities with minimum toxicity .

Propiedades

IUPAC Name |

5-oxo-N-(4-sulfamoylphenyl)-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4O4S2/c14-23(20,21)9-3-1-8(2-4-9)16-11(18)10-7-15-13-17(12(10)19)5-6-22-13/h1-7H,(H,16,18)(H2,14,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHEPBLIOLZCOTE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C2=CN=C3N(C2=O)C=CS3)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

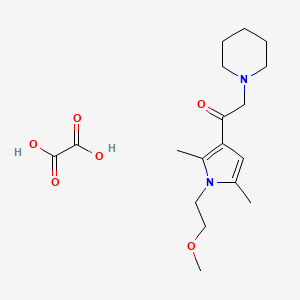

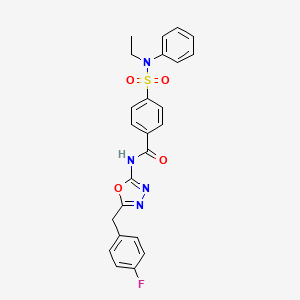

![4-[[(E)-2-Phenylethenyl]sulfonylamino]-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide](/img/structure/B3019671.png)

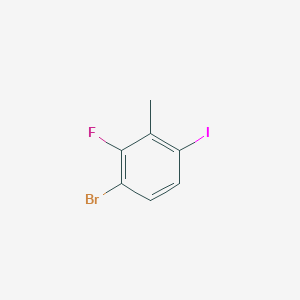

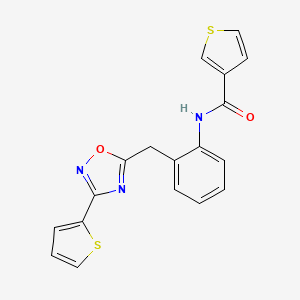

![7-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B3019678.png)

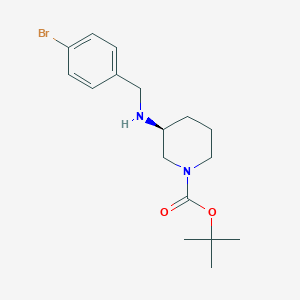

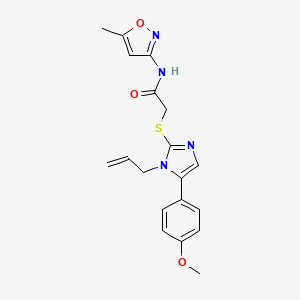

![1-Cyclohexyl-4-[[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]pyrazine-2,3-dione](/img/structure/B3019679.png)

![(Z)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B3019691.png)